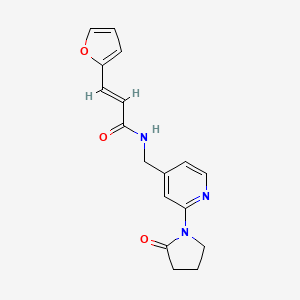
(E)-3-(furan-2-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-2-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of acrylamides and has been found to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of (E)-3-(furan-2-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acrylamide is not fully understood. However, it has been proposed that the compound works by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical and physiological effects:
Studies have shown that (E)-3-(furan-2-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acrylamide can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of various microorganisms such as Candida albicans and Staphylococcus aureus. Additionally, it has been shown to have low toxicity towards normal human cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (E)-3-(furan-2-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acrylamide in lab experiments is its broad spectrum of biological activities. This makes it a promising candidate for the development of new drugs and therapies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
1. Further studies are needed to fully understand the mechanism of action of (E)-3-(furan-2-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acrylamide.
2. The compound can be further modified to improve its solubility and bioavailability.
3. Studies can be conducted to investigate the potential of this compound as a photosensitizer in photodynamic therapy.
4. The compound can be tested for its activity against other types of cancer and microorganisms.
5. The compound can be used as a lead compound for the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of (E)-3-(furan-2-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acrylamide involves the reaction of furan-2-carboxaldehyde and (2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methylamine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acryloyl chloride to obtain the final compound.
Applications De Recherche Scientifique
(E)-3-(furan-2-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acrylamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, antifungal, and antibacterial activities. Additionally, it has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-16(6-5-14-3-2-10-23-14)19-12-13-7-8-18-15(11-13)20-9-1-4-17(20)22/h2-3,5-8,10-11H,1,4,9,12H2,(H,19,21)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSIBKQTGNQUDE-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C=CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-ethoxyethyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2396545.png)
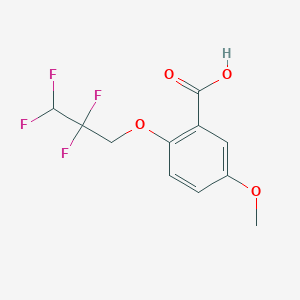
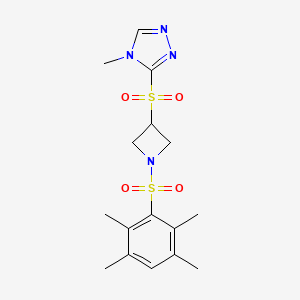
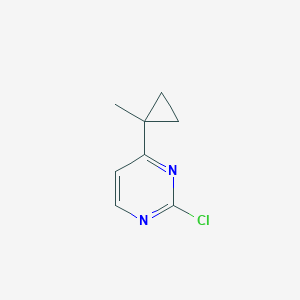
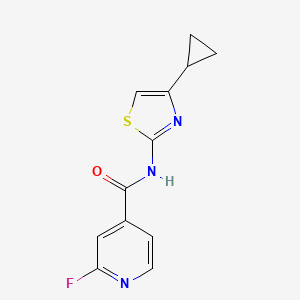
![N-(3-cyanophenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2396554.png)
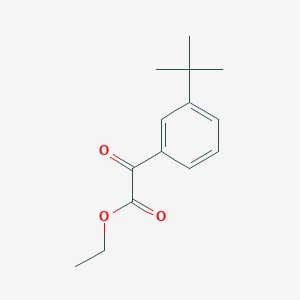

![1-[(3-chlorophenyl)methyl]-3-[4-(1H-pyrazol-4-yl)phenyl]imidazolidin-2-one](/img/structure/B2396559.png)
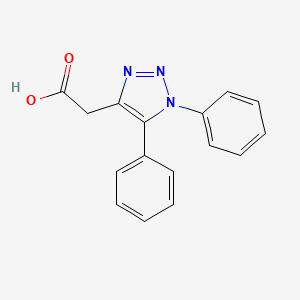
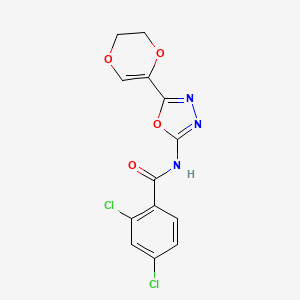

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2396564.png)
